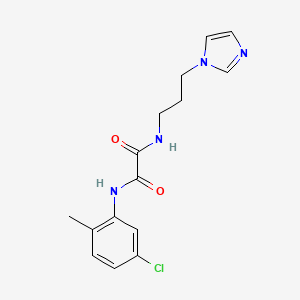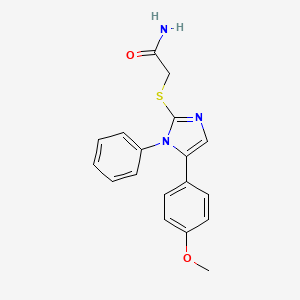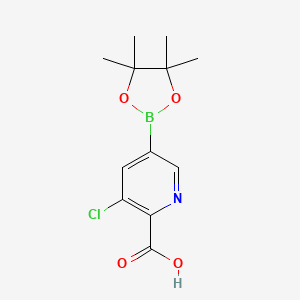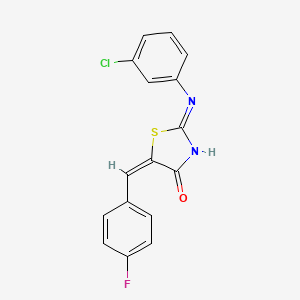
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-chloro-2-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-chloro-2-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C15H17ClN4O2 and its molecular weight is 320.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Anticancer Activity
Compounds structurally related to N'-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide have been synthesized and evaluated for their anticancer activity. For example, novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes exhibiting significant antimicrobial activities against various bacterial and fungal strains have been developed, suggesting a potential pathway for anticancer research (Babu, Pitchumani, & Ramesh, 2013). Additionally, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized, showing moderate to excellent anticancer activity against multiple cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Insecticidal Activity
Research into the structural modifications of compounds similar to N'-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide has also led to the development of novel insecticides. A study synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings, demonstrating good insecticidal activities against the diamondback moth, suggesting potential applications in agricultural pest control (Qi et al., 2014).
DNA-Binding and Fluorescent Properties
The development of polyamide-fluorophore conjugates, based on compounds structurally related to N'-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide, has been explored for their ability to bind DNA in a sequence-specific manner. These conjugates have potential applications in biological imaging and gene expression modulation (Vaijayanthi et al., 2012).
Synthesis and Electrochemical Studies
The electrochemical oxidation mechanisms of polyamides containing N-methylpyrrole and N-methylimidazole, related to the structure of N'-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide, have been investigated. This research provides insights into the structural identification and potential applications of these compounds in electrochemical devices (Ji et al., 2005).
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-11-3-4-12(16)9-13(11)19-15(22)14(21)18-5-2-7-20-8-6-17-10-20/h3-4,6,8-10H,2,5,7H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBAWXCSGMGPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2861935.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2861937.png)

![(1S)-1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanamine](/img/structure/B2861942.png)
![methyl 2-[8-(2,3-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2861944.png)
![6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride](/img/structure/B2861945.png)


![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2861949.png)
![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2861950.png)

![(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2861954.png)


